3-环丙基-1-甲基-1H-吡唑-5-羰基氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride” is a chemical compound. It is closely related to "3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid" . It is used for research purposes and is not suitable for use as a medicine, food, or household item .

Synthesis Analysis

The synthesis of pyrazole compounds, including those similar to “3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride”, often involves a [3 + 2] cycloaddition reaction . This reaction involves a silver-mediated process with N-isocyanoiminotriphenylphosphorane as a “CNN” building block and terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also yield a broad range of pyrazole derivatives .科学研究应用

合成和功能化

3-环丙基-1-甲基-1H-吡唑-5-羰基氯是合成具有各种功能化取代基的吡唑的通用中间体。在 C3 和 C5 位引入不同基团的能力允许创建广泛的吡唑衍生物。这种适应性使其成为开发在催化和材料科学中具有潜在应用的配体的宝贵化合物。例如,已经报道了合成具有连接到碳 3 的功能化侧链和连接到碳 5 的不同烷基和芳基取代基的吡唑。这些吡唑可以进一步改性以产生具有充当配体的侧链的衍生物,这很重要,因为它们有可能参与氢键,具体取决于 C5 处取代基产生的空间环境 (Grotjahn et al., 2002).

催化

3-环丙基-1-甲基-1H-吡唑-5-羰基氯在催化中也得到应用,特别是作为硅胶负载离子液体催化剂的先驱。这些催化剂已有效地用于合成苯并[b]吡喃衍生物,展示了吡唑衍生物在促进多种化学转化中的作用。使用源自吡唑化合物的硅键合离子液体催化剂高效合成结构多样的螺吡喃,突出了该化合物在促进新型催化方法中的用途 (Hasaninejad et al., 2013).

发光和材料科学

3-环丙基-1-甲基-1H-吡唑-5-羰基氯的结构框架允许开发具有发光特性的化合物。例如,结合吡唑配体的环金属化配合物表现出蓝光发射,这对于光电子学和作为磷光材料的应用至关重要。研究此类化合物在制造高效蓝光发射器方面的潜力,其发光特性可以通过改性吡唑结构进行微调 (Arnal et al., 2018).

作用机制

Target of Action

The primary targets of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be studied. Its molecular weight (166.18 g/mol) and physical form (solid) suggest that it may have suitable pharmacokinetic properties for drug development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is recommended to be stored in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.

属性

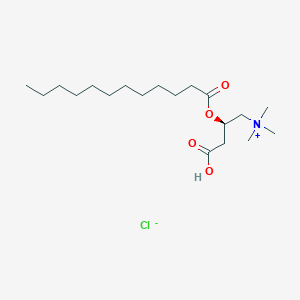

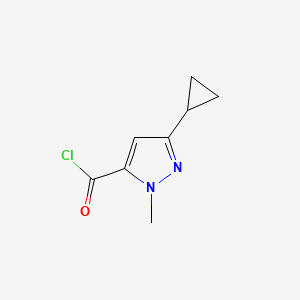

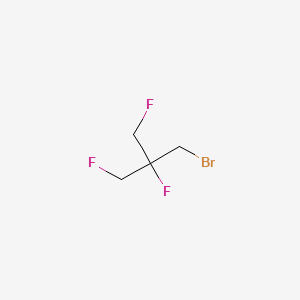

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNJTKBTGMOMSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664686 |

Source

|

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136283-92-6 |

Source

|

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)